6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with 3-methyl-2-pyrazinone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrazines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential use as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Studied for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C12H10N4O2 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
6-methyl-2-phenyl-7H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C12H10N4O2/c1-8-7-15-10(11(17)13-8)14-16(12(15)18)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,17) |
InChI Key |
XBOASGJYBKRDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NN(C2=O)C3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
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